![molecular formula C18H14F3NO4 B2416820 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide CAS No. 338759-91-4](/img/structure/B2416820.png)
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide
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Overview
Description
Scientific Research Applications
Crystal Structure Analysis
- The compound 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a derivative of the chromene family, has been studied for its crystalline structure. It exhibits anti-rotamer conformation about the C-N bond with variability in the orientation of amide O atoms (Reis et al., 2013).
Synthesis and Biological Applications
- A method for synthesizing indolyl-4H-chromene-3-carboxamides, which includes derivatives of 4H-chromene-3-carboxamide, has been reported. These compounds exhibit antioxidant and antibacterial properties (Subbareddy & Sumathi, 2017).
- In another study, chromone carboxamide derivatives, similar in structure to chromene-2-carboxamide, demonstrated significant results as inhibitors of monoamino oxidase-B and as ligands for adenosine receptors (Reis et al., 2014).
Chemical Synthesis and Modification
- There's a report on the synthesis of 4-phenyl-2H-chromenes through a cross-coupling reaction, a method relevant for the synthesis of related chromene compounds (Eguchi et al., 2002).
- The synthesis of other chromene derivatives, like 4-hydroxy-chromen-2-one, has been researched for their antibacterial activity. This highlights the potential for antimicrobial applications of related chromene compounds (Behrami & Dobroshi, 2019).
Pharmacological Potential
- Chromene derivatives have been synthesized and evaluated for antimicrobial activity and molecular modeling, indicating their potential in drug development (Mandala et al., 2013).
- A study on chromene carbamate derivatives revealed their potential for inclusion in new pharmaceutical compounds (Velikorodov et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact withS1P receptors and JAK inhibitors . These targets play crucial roles in various cellular processes, including cell proliferation and immune response.
Mode of Action
For instance, interaction with S1P receptors could influence cell migration and proliferation, while interaction with JAK inhibitors could affect cytokine signaling .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could impact pathways related tocell migration, proliferation, and immune response .
Result of Action
Based on the potential targets, it can be inferred that the compound could have effects oncell migration, proliferation, and immune response .
properties
IUPAC Name |
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c1-24-15-4-2-3-11-9-12(10-25-16(11)15)17(23)22-13-5-7-14(8-6-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYAROMCBLFQQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide |
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